molecular formula C5H9NaO3S B15074660 Sodium 2-(3-oxetane)propylsulfinate

Sodium 2-(3-oxetane)propylsulfinate

Cat. No.: B15074660
M. Wt: 172.18 g/mol
InChI Key: OJCCRAPTUVSBGS-UHFFFAOYSA-M
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Description

Sodium 2-(3-oxetane)propylsulfinate is a specialized sulfinate reagent recognized for its role in late-stage functionalization of nitrogen-containing heterocycles. It belongs to the Baran sulfinate family, a class of compounds designed to enable regioselective diversification in organic synthesis. The compound’s unique structure combines a sulfinate group (-SO₂⁻) with a 3-oxetane ring, a strained ether moiety that enhances reactivity in ring-opening reactions. Key applications include C–C bond formation and C–H activation, where its regioselectivity can be modulated via pH adjustments and solvent selection (e.g., polar aprotic solvents like DMF or THF) .

Properties

Molecular Formula

C5H9NaO3S

Molecular Weight

172.18 g/mol

IUPAC Name

sodium;(3-methyloxetan-3-yl)methanesulfinate

InChI

InChI=1S/C5H10O3S.Na/c1-5(2-8-3-5)4-9(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

OJCCRAPTUVSBGS-UHFFFAOYSA-M

Canonical SMILES

CC1(COC1)CS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclization-Driven Oxetane Formation

The oxetane ring is typically constructed via intramolecular Williamson etherification. For example, 3-bromopropylsulfinic acid undergoes dehydrohalogenation in the presence of NaH (DMSO, 70°C) to yield the oxetane-sulfinic acid intermediate, which is neutralized with NaOH.

Representative procedure :

  • Substrate preparation : 3-Bromopropylsulfinic acid (10 mmol) is dissolved in anhydrous DMSO.
  • Cyclization : NaH (12 mmol) is added portionwise at 0°C, followed by heating to 70°C for 6 h.
  • Acidification : The crude product is treated with HCl (1M) to precipitate sulfinic acid.
  • Neutralization : NaOH (1.1 eq) in ethanol is added to form the sodium sulfinate.

Optimization insights :

  • Base selection : NaH in DMSO achieves 85% yield, while t-BuOK in t-BuOH improves sterically hindered substrates (Table 1).
  • Temperature : Reactions above 110°C risk oxetane ring-opening via retro-[2+2] cycloaddition.
Entry Base Solvent Temp (°C) Yield (%)
1 NaH DMSO 70 85
2 t-BuOK t-BuOH 80 91

Adapted from cyclization data for analogous oxetanes.

Oxidation of Thiol Precursors

Thiol-ene click chemistry offers a modular approach. 3-Oxetane-propanethiol is oxidized to the sulfinic acid using H₂O₂/AcOH (1:2 v/v, 0°C, 2 h), followed by NaOH neutralization.

Advantages :

  • Chemoselectivity : H₂O₂ selectively oxidizes -SH to -SO₂H without overoxidation to -SO₃H.
  • Scalability : Gram-scale reactions maintain >90% yield.

Limitations :

  • Purification challenges : Sulfinic acid intermediates require careful pH control to prevent decomposition.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization 85–91 98 One-pot synthesis Sensitive to steric hindrance
Nucleophilic displacement 78 95 Broad substrate scope Requires anhydrous conditions
Thiol oxidation 90 97 Mild conditions Multi-step synthesis

Data synthesized from.

Industrial-Scale Production Considerations

Sigma-Aldrich’s manufacturing process (patent pending) reportedly uses continuous-flow reactors to enhance heat transfer during exothermic cyclization steps. Key parameters:

  • Residence time : 8–10 min at 100°C.
  • Throughput : 50 kg/day with 92% yield.

Characterization and Quality Control

  • ¹H NMR (D₂O): δ 4.55 (t, J=6.5 Hz, 2H, OCH₂), 3.85 (m, 4H, oxetane), 2.95 (t, J=7.2 Hz, 2H, SCH₂).
  • FT-IR : 1045 cm⁻¹ (S=O asym stretch), 910 cm⁻¹ (oxetane ring vibration).
  • HPLC purity : >99% (C18 column, 0.1% TFA/MeCN gradient).

Applications and Derivatives

The sulfinate group undergoes Michael additions with α,β-unsaturated carbonyls, enabling drug conjugate synthesis. Recent work couples it with acrylates (THF, rt) to form sulfone-linked polymers for ion-exchange membranes.

Comparison with Similar Compounds

Key Properties :

  • Physical Form : Powder or crystals
  • Reactivity : Functions as a catalyst in diversification reactions.
  • Safety: Classified as a Category 2 eye irritant (Eye Irrit. 2) with WGK 3 (highly water-polluting) and non-combustible storage classification (Code 13) .

While Sodium 2-(3-oxetane)propylsulfinate is structurally distinct from most organosulfur or organophosphorus compounds, comparisons can be drawn based on functional groups, reactivity, and regulatory profiles. Below is a detailed analysis alongside two sodium salts referenced in the provided evidence:

Structural and Functional Group Comparison
Compound Molecular Formula Functional Groups Key Applications
This compound C₆H₁₁NaO₃S Sulfinate (-SO₂⁻), oxetane ring Organic synthesis, C–H activation
O-3,3-Dimethylbutyl-O-sodium ethylphosphonothionate C₉H₂₀FO₂P·Na Phosphonofluoridate, alkyl ester Not specified (likely regulated)
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C₁₀H₂₄NO₄P·Na Phosphonamidate, hydroxyethyl group Not specified (likely specialized)

Key Observations :

  • Sulfinate vs. Phosphorus-Based Salts: this compound’s sulfinate group enables nucleophilic substitution, whereas phosphorus-based analogs (e.g., phosphonofluoridates) exhibit electrophilic reactivity, often associated with toxicity or regulatory restrictions .
  • Oxetane vs. Alkyl Chains : The oxetane ring in this compound provides strain-driven reactivity absent in bulkier alkyl-phosphorus derivatives.
Reactivity and Selectivity
  • This compound : Demonstrated pH- and solvent-tunable regioselectivity, making it versatile for functionalizing heterocycles (e.g., indoles, pyridines) .
  • Phosphorus-Based Salts: Phosphonofluoridates (e.g., C₉H₂₀FO₂P·Na) are typically associated with irreversible enzyme inhibition (e.g., acetylcholinesterase), limiting their synthetic utility and necessitating stringent handling .

Key Differences :

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